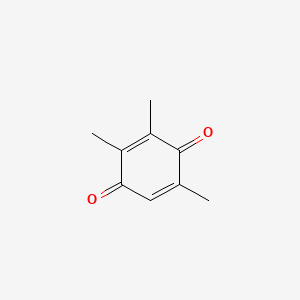
2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-
Cat. No. B1346577
Key on ui cas rn:
935-92-2
M. Wt: 150.17 g/mol
InChI Key: QIXDHVDGPXBRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05712416
Procedure details


A solution of 13.6 g (100 mmol) of 2,3,6-trimethylphenol in 40 ml of acetic acid and a solution of 32.3 g (250 mmol) of 70% by weight aqueous tert-butyl hydroperoxide in 20 ml of acetic acid were simultaneously added dropwise to a stirred solution of 0.68 g (2.0 mmol) of iron 5,14-dihydrodibenzo[b,i][5,9,14,18]tetraaza[14]annulene and 0.5 ml of concentrated sulfuric acid in 50 ml of acetic acid at 40° C. with cooling. The reaction mixture was then subjected to steam distillation. The distillate was extracted by shaking with methylene chloride. The organic phase was shaken with aqueous sodium bicarbonate solution and then with water, separated from the aqueous phase, dried over magnesium sulfate, filtered and concentrated to a yellow oil, which slowly solidifed. 14.0 g (93%) of 2,3,5-trimethyl-p-benzoquinone were obtained in the form of yellow oily crystals.


[Compound]
Name
iron 5,14-dihydrodibenzo[b,i][5,9,14,18]tetraaza[14]annulene
Quantity
0.68 g
Type
reactant
Reaction Step One





Yield
93%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[C:4]([CH3:9])[C:3]=1[OH:10].C([O:15]O)(C)(C)C.S(=O)(=O)(O)O>C(O)(=O)C>[CH3:8][C:7]1[C:6](=[O:15])[CH:5]=[C:4]([CH3:9])[C:3](=[O:10])[C:2]=1[CH3:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=CC=C1C)C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OO
|
[Compound]
|
Name
|
iron 5,14-dihydrodibenzo[b,i][5,9,14,18]tetraaza[14]annulene
|
|
Quantity
|
0.68 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
by shaking with methylene chloride
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The reaction mixture was then subjected to steam distillation
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The distillate was extracted
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The organic phase was shaken with aqueous sodium bicarbonate solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
with water, separated from the aqueous phase
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a yellow oil, which
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C(C=C(C(C1C)=O)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14 g | |
| YIELD: PERCENTYIELD | 93% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
